

An In-depth Technical Guide to the Physicochemical Properties of Isodispar B

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodispar B is a naturally occurring 4-phenylcoumarin that has garnered interest within the scientific community. As a member of the coumarin family, it belongs to a class of compounds known for a wide array of biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of **Isodispar B**, intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development. This document collates available experimental and computational data, outlines relevant experimental protocols, and visualizes associated biological pathways to facilitate a deeper understanding of this compound.

Chemical Identity and Structure

Isodispar B is identified by the IUPAC name 5,7-dihydroxy-8-(3-methylbutanoyl)-4-phenylchromen-2-one. Its chemical structure is characterized by a 4-phenylcoumarin core, substituted with hydroxyl groups at positions 5 and 7, and a 3-methylbutanoyl group at position 8.

Table 1: Chemical Identifiers for Isodispar B



Identifier	Value
IUPAC Name	5,7-dihydroxy-8-(3-methylbutanoyl)-4- phenylchromen-2-one[1]
Molecular Formula	C20H18O5[1]
CAS Number	98192-64-4[1]
PubChem CID	6483316[1]
ChEMBL ID	CHEMBL198873[1]
Canonical SMILES	CC(C)CC(=0)C1=C(C=C(C2=C1OC(=0)C=C2 C3=CC=CC=C3)O)O[1]
InChI Key	GKEWZBRIASMMCY-UHFFFAOYSA-N[1]

Physicochemical Properties

A combination of computed and available experimental data for **Isodispar B** is presented below. It is important to note that specific experimental values for several properties of **Isodispar B** are not widely available in the public domain and the data presented is a consolidation of computational predictions and experimental data for structurally related compounds.

Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of **Isodispar B**, primarily sourced from the PubChem database. These values are estimations and should be used as a guide for experimental design.

Table 2: Computed Physicochemical Data for Isodispar B



Property	Value	Source
Molecular Weight	338.4 g/mol	PubChem[1]
XLogP3	3.9	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	5	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	338.11542367 Da	PubChem[1]
Monoisotopic Mass	338.11542367 Da	PubChem[1]
Topological Polar Surface Area	83.8 Ų	PubChem[1]
Heavy Atom Count	25	PubChem[1]
Complexity	546	PubChem[1]

Spectroscopic Data

While a complete set of experimental spectra for **Isodispar B** is not readily available, data for closely related 4-phenylcoumarins isolated from Calophyllum dispar provide valuable insights.

Table 3: Spectroscopic Data for Isodispar B and Related Compounds



Data Type	Description
UV-Vis Spectroscopy	4-phenylcoumarins typically exhibit absorption maxima in the regions of 230-290 nm and 330-360 nm. For a similar 6-acyl-5,7-dioxy-4-phenylcoumarin, UV maxima were observed at 238, 283, and 330 nm in methanol.[2]
¹ H NMR Spectroscopy	The proton NMR spectrum of a related 4-phenylcoumarin showed characteristic signals for a chelated phenolic hydroxyl group ($\sim \delta$ 14.55), aromatic protons of the phenyl group ($\sim \delta$ 7.32-7.41), and protons of the acyl side chain.[2]
¹³ C NMR Spectroscopy	The carbon NMR spectrum of a similar compound displayed signals for the carbonyl carbon of the acyl group (\sim δ 205.3), carbons of the coumarin core, and the phenyl substituent. [2]

Experimental Protocols

The following sections describe generalized experimental protocols that are applicable for the isolation, purification, and characterization of **Isodispar B**, based on methodologies reported for other 4-phenylcoumarins from Calophyllum species.

Isolation and Purification of Isodispar B

Isodispar B has been isolated from the stem bark and fruits of Calophyllum dispar. A general activity-guided fractionation protocol is as follows:

- Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and methanol (MeOH). The bioactive fractions are typically found in the ethyl acetate extract.
- Fractionation: The crude ethyl acetate extract is subjected to column chromatography over silica gel. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate



with increasing polarity, is used to separate the components.

Purification: Fractions containing compounds with similar TLC profiles are combined and
further purified using techniques such as preparative thin-layer chromatography (pTLC) or
high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent
system (e.g., methanol-water gradient) to yield pure Isodispar B.

Dried Plant Material (Calophyllum dispar) Solvent Extraction (e.g., Ethyl Acetate) Silica Gel Column Chromatography Preparative HPLC/TLC Pure Isodispar B

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Figure 1. A generalized workflow for the isolation and purification of **Isodispar B**.

Spectroscopic Analysis



- UV-Vis Spectroscopy: The UV-Vis spectrum of a dilute solution of **Isodispar B** in a suitable solvent (e.g., methanol or ethanol) is recorded using a spectrophotometer over a wavelength range of 200-400 nm to determine the absorption maxima (λmax).
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including COSY, HSQC, and HMBC, are conducted to aid in the complete assignment of proton and carbon signals and to confirm the structure.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS), typically using techniques like ESI (Electrospray Ionization), is employed to determine the exact mass and elemental composition of Isodispar B.

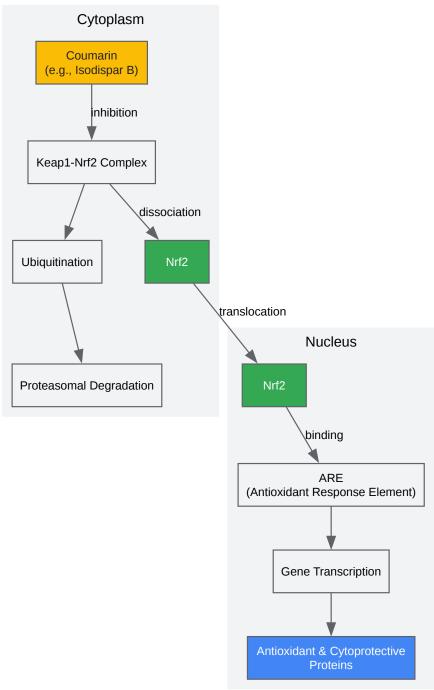
Biological Context: Modulation of the Keap1-Nrf2 Signaling Pathway

Coumarins are recognized as modulators of various signaling pathways, with the Keap1-Nrf2 pathway being a significant target. This pathway is a critical regulator of cellular defense against oxidative stress. While direct studies on **Isodispar B**'s interaction with this pathway are limited, its classification as a coumarin suggests potential activity.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of inducers, such as some coumarins, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.



Modulation of Keap1-Nrf2 Pathway by Coumarins



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Figure 2. A diagram illustrating the modulation of the Keap1-Nrf2 signaling pathway by coumarins.

Conclusion

Isodispar B is a 4-phenylcoumarin with a chemical structure that suggests potential for interesting biological activities. While a complete experimental physicochemical profile is not yet publicly available, this guide consolidates the existing computational data and provides a framework of experimental protocols for its further investigation. The likely interaction of **Isodispar B** with the Keap1-Nrf2 pathway, a key regulator of cellular antioxidant responses, presents a compelling avenue for future research in the context of diseases associated with oxidative stress. This document aims to be a valuable resource for scientists working on the characterization and development of **Isodispar B** and related coumarins.

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